molecular formula C14H13NO B14172653 2-(Benzylamino)cyclohepta-2,4,6-trien-1-one CAS No. 2745-05-3

2-(Benzylamino)cyclohepta-2,4,6-trien-1-one

Cat. No.: B14172653
CAS No.: 2745-05-3
M. Wt: 211.26 g/mol
InChI Key: CMJPPEXKEOZMHW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Benzylamino)cyclohepta-2,4,6-trien-1-one typically involves the reaction of benzylamine with cyclohepta-2,4,6-trien-1-one under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using standard techniques like recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. The compound can form bonds with propagating radicals, utilizing the oxygen on the seven-membered ring to form dormant species. This reversible dissociation controls the polymerization process, making it effective in radical polymerization reactions .

Comparison with Similar Compounds

2-(Benzylamino)cyclohepta-2,4,6-trien-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile compound in research and development.

Properties

IUPAC Name

2-(benzylamino)cyclohepta-2,4,6-trien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c16-14-10-6-2-5-9-13(14)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJPPEXKEOZMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355206
Record name 2,4,6-Cycloheptatrien-1-one, 2-[(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2745-05-3
Record name 2,4,6-Cycloheptatrien-1-one, 2-[(phenylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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